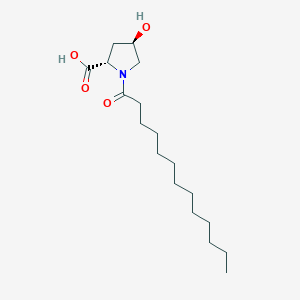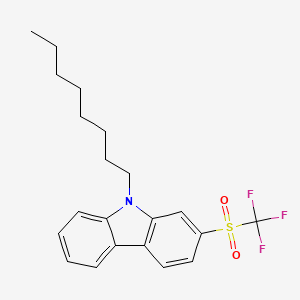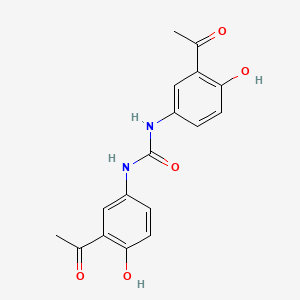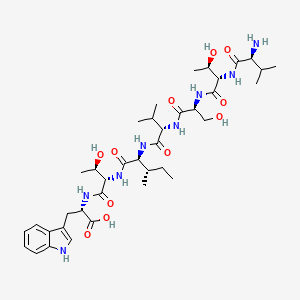![molecular formula C19H24N2O3 B15160787 Ethanol, 2,2'-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis- CAS No. 142744-97-6](/img/structure/B15160787.png)
Ethanol, 2,2'-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis- typically involves multiple steps, starting with the preparation of the phenoxazine core. This core is then functionalized with a propyl chain and further reacted with ethanol to introduce the imino and bis-ethanol groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2,2’-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis- may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazinone derivatives, while reduction can produce amine-substituted phenoxazines.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis- involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxazine: Shares the core structure but lacks the additional functional groups.
Phenothiazine: Similar aromatic structure but contains sulfur instead of oxygen.
Acridine: Another aromatic compound with a different arrangement of nitrogen atoms.
Uniqueness
Ethanol, 2,2’-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis- is unique due to its combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
142744-97-6 |
|---|---|
Molekularformel |
C19H24N2O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl(3-phenoxazin-10-ylpropyl)amino]ethanol |
InChI |
InChI=1S/C19H24N2O3/c22-14-12-20(13-15-23)10-5-11-21-16-6-1-3-8-18(16)24-19-9-4-2-7-17(19)21/h1-4,6-9,22-23H,5,10-15H2 |
InChI-Schlüssel |
NZHJHACWXBHOIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)

![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)

![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)


![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)



![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)
